N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}pyridine-3-carboxamide
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Overview
Description
N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}pyridine-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a pyridine ring, a carboxamide group, and a trichloromethyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}pyridine-3-carboxamide typically involves the reaction of 3-chlorophenylamine with 2,2,2-trichloroethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting intermediate is then reacted with pyridine-3-carboxylic acid to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and efficiency. The process includes rigorous purification steps such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and dechlorinated products.
Scientific Research Applications
N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic pathways, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-trichloro-1-[(3-methoxyanilino)carbothioyl]amino)ethylbenzamide
- N-(2,2,2-trichloro-1-[(4-ethoxyanilino)carbothioyl]amino)ethylheptanamide
Uniqueness
N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trichloromethyl group and pyridine ring make it particularly interesting for research and industrial applications.
Properties
Molecular Formula |
C14H11Cl4N3O |
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Molecular Weight |
379.1 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H11Cl4N3O/c15-10-4-1-5-11(7-10)20-13(14(16,17)18)21-12(22)9-3-2-6-19-8-9/h1-8,13,20H,(H,21,22) |
InChI Key |
DNILZFFPBHNVSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(C(Cl)(Cl)Cl)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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